molecular formula C15H11FO2 B2996981 (E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid CAS No. 773132-67-5

(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid

Cat. No. B2996981
CAS RN: 773132-67-5
M. Wt: 242.249
InChI Key: DNOSXAJZNJIUMY-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold the atoms together. Techniques used in molecular structure analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(E)-3-[3-(2-fluorophenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-15(17)18/h1-10H,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOSXAJZNJIUMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid

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